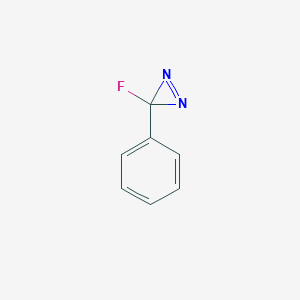
3-Fluoro-3-phenyl-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-3-phenyl-3H-diazirine is a member of the diazirine family, which are three-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes are highly reactive species that can insert into various bonds, making diazirines valuable tools in chemical and biological research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenyl-3H-diazirine typically involves the reaction of phenylhydrazine with fluoroform in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the diazirine ring. The reaction conditions often require low temperatures and inert atmosphere to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions: 3-Fluoro-3-phenyl-3H-diazirine undergoes various types of reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring cleaves to generate a carbene intermediate.
Thermal Reactions: Heating the compound can also induce carbene formation.
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light (ca. 350-365 nm).
Thermal Activation: Heating at temperatures around 110-130°C.
Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Carbene Insertion Products: The carbene intermediate can insert into C-H, O-H, or N-H bonds, forming new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
科学研究应用
3-Fluoro-3-phenyl-3H-diazirine has a wide range of applications in scientific research:
Chemical Biology: Used as a photoaffinity label to study protein-ligand interactions.
Proteomics: Helps in identifying biological targets by crosslinking proteins.
Polymer Chemistry: Utilized in polymer crosslinking and adhesion studies.
Material Science: Employed in the development of new materials with unique properties.
作用机制
The primary mechanism of action of 3-Fluoro-3-phenyl-3H-diazirine involves the generation of a carbene intermediate upon activation. This carbene can insert into various bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as protein labeling in biological studies or bond formation in polymer chemistry .
相似化合物的比较
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
- 3-Chloro-3-phenyl-3H-diazirine
- 3-Methyl-3-phenyl-3H-diazirine
Comparison: 3-Fluoro-3-phenyl-3H-diazirine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. Compared to its trifluoromethyl and chloro analogs, the fluoro derivative exhibits slightly higher activation temperatures and different reactivity patterns. This makes it particularly useful in applications requiring precise control over carbene generation and insertion .
属性
CAS 编号 |
87282-19-7 |
|---|---|
分子式 |
C7H5FN2 |
分子量 |
136.13 g/mol |
IUPAC 名称 |
3-fluoro-3-phenyldiazirine |
InChI |
InChI=1S/C7H5FN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
VCLRTAHJYAXLEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(N=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



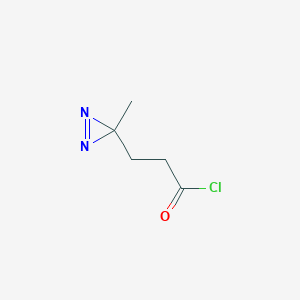
![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)

![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)
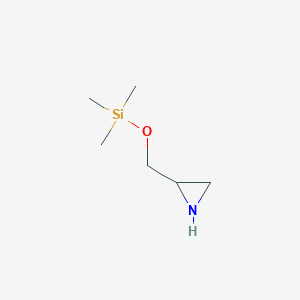
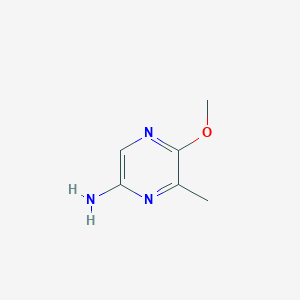

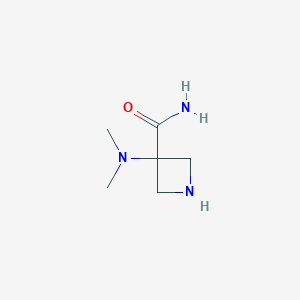
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)
![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
